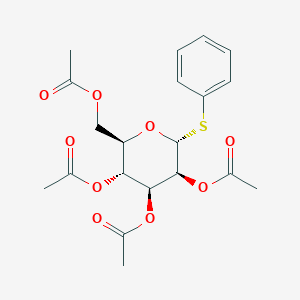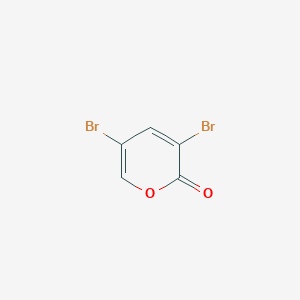
3,5-Dibrom-2H-Pyran-2-on
Übersicht
Beschreibung
3,5-dibromo-2H-Pyran-2-one, also known as 3,5-dibromo-2H-Pyran-2-one, is a useful research compound. Its molecular formula is C5H2Br2O2 and its molecular weight is 253.88 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dibromo-2H-Pyran-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dibromo-2H-Pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dibromo-2H-Pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von 2H-Pyranen
Der 2H-Pyran-Ring ist ein Strukturmotiv, das in vielen Naturprodukten vorkommt und ein strategisches Schlüsselzwischenprodukt bei der Konstruktion vieler dieser Strukturen ist . Die Synthese stabiler 2,4,5,6-tetrasubstituierter 2H-Pyrane wurde durch die Phosphin-katalysierte [3 + 3]-Annulation von Ethyl-5-Acetoxypenta-2,3-dienoat und 1,3-Dicarbonylverbindungen erreicht .
Pflanzenwachstumsregulation
Karrikine (KARs) sind Pflanzenwachstumsregulatoren, die die Keimung von Samen und das anschließende Wachstum und die Entwicklung von Sämlingen vieler Pflanzenarten fördern . Sie werden durch die Verbrennung von Pflanzenmaterial erzeugt und freigesetzt und fördern die Wiederherstellung verbrannter Ökosysteme .
Antikrebsbehandlungen
Verbindungen, die Glioblastom-Stammzellen (GSCs) angreifen, könnten hilfreich sein, um die Resistenz gegen Antikrebsbehandlungen bei menschlichen Hirntumoren zu überwinden . Es wurde gezeigt, dass ein neues 2-Pyron-Derivat, 5-Brom-3-(3-Hydroxyprop-1-inyl)-2H-pyran-2-on (BHP), die Aufrechterhaltung der GSC-Population sowohl in einer Gliom-Zelllinie als auch in patienten-abgeleiteten Gliomzellen unterdrückt .
Studien zur organischen Synthese
2-(3-Bromopropoxy)tetrahydro-2H-pyran kann in Studien zur organischen Synthese verwendet werden . Die latente Alkoholfunktionalität dieses bifunktionellen Bausteins kann unter Verwendung von wässriger Säure erzeugt werden .
Biologische und sensorische Anwendungen
Eine Schiffbase, (E)-3-((5-Brom-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol, wurde synthetisiert und hinsichtlich ihrer biologischen und sensorischen Anwendungen charakterisiert .
Safety and Hazards
Zukünftige Richtungen
The 2H-pyran ring, which is present in “3,5-dibromo-2H-Pyran-2-one”, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring . Therefore, future research could focus on developing more stable and easily synthesizable 2HP compounds.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit ataxia telangiectasia mutated (atm) kinase , which plays a crucial role in the DNA damage response pathway.
Mode of Action
It is likely that it interacts with its targets through covalent bonding, given the presence of reactive bromine atoms in its structure
Biochemical Pathways
Related compounds have been shown to affect the dna damage response pathway by inhibiting atm kinase . This could potentially lead to downstream effects such as cell cycle arrest, DNA repair, or apoptosis.
Result of Action
Given its potential role in inhibiting ATM Kinase, it could potentially induce DNA damage, cell cycle arrest, or apoptosis .
Eigenschaften
IUPAC Name |
3,5-dibromopyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYPWZJEXLAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the successful zincation of 3,5-dibromo-2H-pyran-2-one using TMPZnCl·LiCl. What is the significance of this finding?
A1: This finding is significant because it highlights a method for the selective functionalization of 3,5-dibromo-2H-pyran-2-one. The zincation at a specific position allows for further reactions with various electrophiles, effectively serving as a synthetic building block for more complex molecules. This opens possibilities for exploring the use of 3,5-dibromo-2H-pyran-2-one derivatives in various chemical syntheses, including potentially valuable compounds for medicinal chemistry or materials science. []
Q2: The research focuses on the synthetic utility of these reactions. Are there known applications for 3,5-dibromo-2H-pyran-2-one derivatives in other fields?
A2: The provided research primarily focuses on synthetic methodology and doesn't delve into specific applications of the resulting compounds. [] Further research would be needed to explore potential applications of 3,5-dibromo-2H-pyran-2-one derivatives in fields like medicinal chemistry, materials science, or agriculture.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


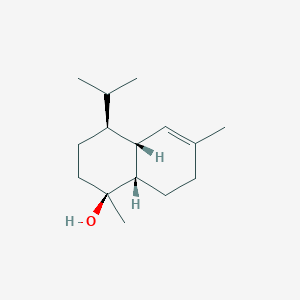
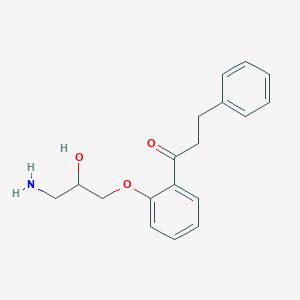
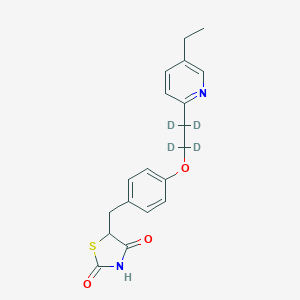
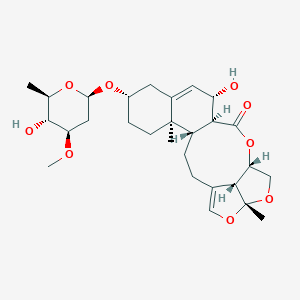
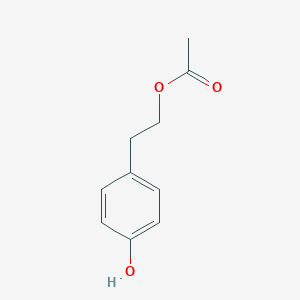
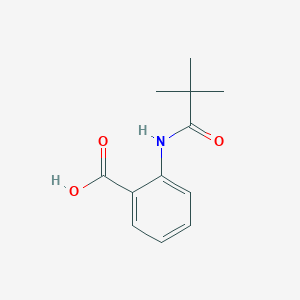
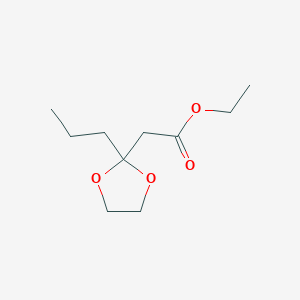

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

